molecular formula C3H7N5 B1413203 5-hydrazinyl-1-methyl-1H-1,2,4-triazole CAS No. 1850879-66-1

5-hydrazinyl-1-methyl-1H-1,2,4-triazole

Cat. No. B1413203
CAS RN: 1850879-66-1
M. Wt: 113.12 g/mol
InChI Key: RVFCAVHVKKPYQO-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H7N5 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through the annulation of nitriles with hydrazines . This process can be expanded to a wide range of triazoles in good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring with a hydrazine group and a methyl group attached . The InChI code for this compound is 1S/C3H7N5.ClH/c1-8-3(7-4)5-2-6-8;/h2H,4H2,1H3,(H,5,6,7);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 113.12 and 149.58 when combined with hydrochloride .

Scientific Research Applications

  • Antibacterial and Antifungal Activity : Compounds including 5-hydrazinyl-1-methyl-1H-1,2,4-triazole have been studied for their antibacterial and antifungal properties. For example, research on 4-allyl/amino-5-aryl-1,2,4-triazoles has demonstrated effectiveness against bacteria like Escherichia coli and fungi like Candida albicans (Colanceska-Ragenovic et al., 2001).

  • Energetic Materials : Triazole derivatives, including 5-hydrazinyl variants, are explored in the development of energetic materials. Studies have shown that certain 1,2,4-triazole-based ionic salts exhibit high density and excellent detonation velocities, making them potential candidates for use in explosives (Ma et al., 2018).

  • Pharmaceutical Science : In pharmaceutical research, derivatives of 1,2,4-triazole, including this compound, are of interest due to their high efficiency and low toxicity. These derivatives are being explored for various biological properties and potential as new chemical compounds (Kravchenko et al., 2018).

  • Synthesis of Organic Compounds : Triazoles are important building blocks in organic chemistry. Studies involving the synthesis of novel substituted triazole phenylmethanones have demonstrated their chemotherapeutic value, showing that triazoles can exhibit a wide range of biological activities (Sonawane & Sagare, 2023).

  • Antitumor and Antimicrobial Properties : Some newly synthesized 1,2,4-triazole derivatives, including those with a 5-hydrazinyl moiety, have been evaluated for their antitumor and antimicrobial activities. This research contributes to the understanding of the structure-activity relationships of these compounds in medical applications (Abou-Elmagd & Hashem, 2016).

  • Analgesic Potential : Studies on the analgesic potential of triazole derivatives, including those with a 5-hydrazinyl moiety, have been conducted. These studies explore the possibility of using these compounds as pain relievers, with some showing promising results (Zaheer et al., 2021).

Safety and Hazards

The safety information for 5-hydrazinyl-1-methyl-1H-1,2,4-triazole indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

The potential applications of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole and its derivatives in the field of medicinal chemistry are promising. For instance, some hydrazinyl 1,2,4-triazoles derivatives have shown potential as acetylcholinesterase inhibitors, suggesting their potential use in the management of age-related neurodegenerative diseases .

Mechanism of Action

Target of Action

The primary target of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems .

Mode of Action

This compound interacts with AChE by inhibiting its activity . The compound acts in a competitive manner, binding to the active site of the enzyme and preventing the breakdown of acetylcholine . This results in an increase in the concentration of acetylcholine, enhancing its effects .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine . This can enhance the transmission of nerve impulses, potentially improving cognitive function . Excessive acetylcholine can also lead to overstimulation of the nervous system, causing symptoms such as muscle weakness and fatigue .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the pH of the environment can affect the compound’s stability and efficacy Additionally, the presence of other substances, such as inhibitors or activators of AChE, can also impact the compound’s action

Biochemical Analysis

Biochemical Properties

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, exhibiting inhibitory effects . This interaction is competitive, with the compound binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, this compound interacts with proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving acetylcholine . This compound can alter gene expression, leading to changes in cellular metabolism and function . In some cases, it has been observed to induce apoptosis in certain cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell viability and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhancing cholinergic transmission . At high doses, it can induce toxicity, leading to adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, with specific dosages required to achieve desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase, influencing metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of other biomolecules, thereby modulating overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites of action to exert its functions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, thereby exerting its biochemical effects .

properties

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-8-3(7-4)5-2-6-8/h2H,4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFCAVHVKKPYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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